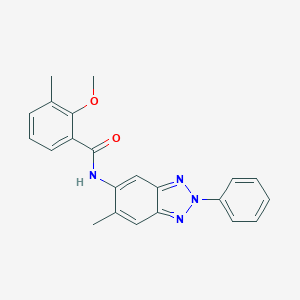![molecular formula C21H20N2O5 B243738 N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as DMF or DMC, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as furanamides and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of cellular antioxidant and detoxification responses and has been shown to play a role in various diseases. N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to activate this pathway, leading to increased antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects:
N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has various biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of cancer cell growth, and the reduction of inflammation. N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has also been shown to have a protective effect on neurons in animal models of neurodegenerative diseases. Additionally, N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to have antioxidant properties, which may contribute to its various effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to activate the Nrf2 pathway and inhibit cancer cell growth. However, N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide research, including further studies on its mechanism of action, potential use as an anticancer agent, and possible use in treating neurodegenerative diseases. Additionally, N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide could be studied for its potential use in other diseases where inflammation and oxidative stress play a role, such as cardiovascular disease and diabetes. Overall, N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has shown promising results in various scientific research studies and has the potential to be a valuable tool in the development of new treatments for various diseases.
Synthesemethoden
The synthesis of N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide involves the reaction of 3,4-dimethoxybenzoic acid with 4-methyl-o-phenylenediamine in the presence of thionyl chloride. The resulting intermediate is then reacted with furfurylamine to yield N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide. This method has been optimized for high yield and purity and has been used in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been used in various scientific research studies due to its unique properties. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been studied for its potential use in treating neurodegenerative diseases such as multiple sclerosis, as it has been shown to reduce the levels of pro-inflammatory cytokines in the brain.
Eigenschaften
Molekularformel |
C21H20N2O5 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-13-6-8-15(22-21(25)18-5-4-10-28-18)12-16(13)23-20(24)14-7-9-17(26-2)19(11-14)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
AHLNSLBCZZIACK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
